molecular formula C6H11NS B3425398 2,4,5-Trimethyl-4,5-dihydrothiazole CAS No. 4145-93-1

2,4,5-Trimethyl-4,5-dihydrothiazole

Cat. No.: B3425398
CAS No.: 4145-93-1
M. Wt: 129.23 g/mol
InChI Key: CIEKNJJOENYFQL-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4,5-dihydrothiazole is an organic compound with the molecular formula C₆H₁₁NS. It is a thiazole derivative characterized by the presence of three methyl groups and a partially saturated thiazole ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.

Mechanism of Action

Target of Action

It is commonly used as a preservative and antimicrobial agent , suggesting that its targets may be microbial cells or enzymes involved in microbial growth and reproduction.

Result of Action

The molecular and cellular effects of 2,4,5-Trimethyl-4,5-dihydrothiazole’s action are likely related to its antimicrobial properties. It may cause damage to microbial cells, inhibit their growth, or interfere with their reproduction

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, heat, and air , which means its stability and efficacy could be affected by exposure to these elements. The compound is commonly used in the production of electronic products, paints, plastics, and other chemicals to protect them from microbial contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethyl-4,5-dihydrothiazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2,4,5-trimethylthioamide and a suitable aldehyde in the presence of a catalyst can yield the desired thiazole derivative.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-4,5-dihydrothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: More saturated thiazole derivatives.

    Substitution: Various substituted thiazole compounds depending on the reagents used.

Scientific Research Applications

2,4,5-Trimethyl-4,5-dihydrothiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.

Comparison with Similar Compounds

    2,4,5-Trimethylthiazole: Similar structure but lacks the partially saturated ring.

    4,5-Dimethylthiazole: Lacks one methyl group compared to 2,4,5-trimethyl-4,5-dihydrothiazole.

    2-Methyl-4,5-dihydrothiazole: Has fewer methyl groups and different reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEKNJJOENYFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294803
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23236-43-3, 4145-93-1
Record name NSC98275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dihydro-2,4,5-trimethylthiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethyl-4,5-dihydrothiazole
Reactant of Route 2
2,4,5-Trimethyl-4,5-dihydrothiazole
Reactant of Route 3
2,4,5-Trimethyl-4,5-dihydrothiazole
Reactant of Route 4
2,4,5-Trimethyl-4,5-dihydrothiazole
Reactant of Route 5
2,4,5-Trimethyl-4,5-dihydrothiazole
Reactant of Route 6
2,4,5-Trimethyl-4,5-dihydrothiazole

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